4-(Furan-3-yl)benzoic acid

Übersicht

Beschreibung

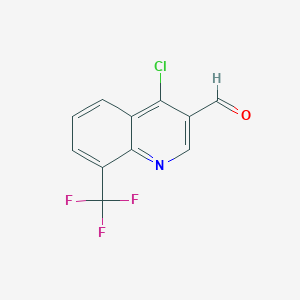

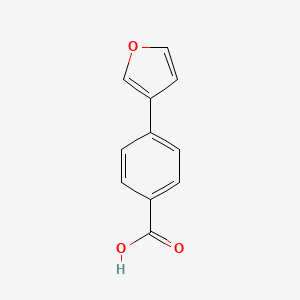

4-(Furan-3-yl)benzoic acid is a chemical compound with the molecular formula C11H8O3 . It is a derivative of benzoic acid, where a furan ring is attached to the fourth carbon of the benzene ring .

Synthesis Analysis

The synthesis of furan compounds, including 4-(Furan-3-yl)benzoic acid, has been a topic of recent research. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 4-(Furan-3-yl)benzoic acid consists of a benzene ring attached to a furan ring at the fourth carbon. The benzene ring also has a carboxylic acid group attached to it . The molecular weight of the compound is 188.18 g/mol .Chemical Reactions Analysis

Furan compounds, including 4-(Furan-3-yl)benzoic acid, are important building blocks in organic chemistry . They are involved in a variety of chemical reactions, including cycloaddition and cycloisomerization reactions . Benzofuran derivatives have been synthesized from biomass via furan platform chemicals .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

4-(Furan-3-yl)benzoic acid: and its derivatives have been studied for their potential as antibacterial agents. The furan ring is known to contribute to the antibacterial activity, making these compounds valuable in the development of new medications to combat resistant strains of bacteria .

Pharmacology

In pharmacological research, 4-(Furan-3-yl)benzoic acid derivatives exhibit a range of biological activities. They have been explored for their therapeutic potential in treating diseases due to their anti-inflammatory, analgesic, and antiparkinsonian properties .

Material Science

The compound’s derivatives are being investigated for their applications in material science. They could potentially be used in the development of new materials with specific electronic or mechanical properties, contributing to advancements in fields like nanotechnology and bioengineering .

Chemical Synthesis

4-(Furan-3-yl)benzoic acid: is used in organic synthesis, serving as a building block for creating complex molecules. Its reactivity makes it a valuable component in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Agriculture

In the agricultural sector, furan derivatives are researched for their use as pesticides and herbicides. Their effectiveness against a range of pests and weeds can lead to more sustainable farming practices .

Environmental Science

Research into furan compounds includes their impact on the environment4-(Furan-3-yl)benzoic acid may play a role in developing eco-friendly chemicals that reduce environmental pollution and are biodegradable .

Biochemistry

In biochemistry, 4-(Furan-3-yl)benzoic acid is studied for its interaction with biological systems. It can be used to understand biochemical pathways and the molecular basis of diseases, aiding in the discovery of new diagnostic and therapeutic methods .

Industrial Applications

This compound is also significant in industrial applications, where it may be used in the synthesis of dyes, fragrances, and other chemicals. Its versatility makes it an important chemical in various manufacturing processes.

Zukünftige Richtungen

Furan compounds, including 4-(Furan-3-yl)benzoic acid, are attracting more attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . The synthesis of furan compounds is a topic of ongoing research, with recent advances in the synthesis methods . The future directions in this field may include the development of new synthesis methods and the exploration of the biological activities of these compounds .

Wirkmechanismus

Pharmacokinetics (ADME Properties)

- The compound’s absorption occurs primarily in the gastrointestinal tract. It likely distributes throughout tissues due to its lipophilic nature. Liver enzymes may metabolize 4-(Furan-3-yl)benzoic acid. The compound is likely conjugated with glycine and excreted as hippuric acid .

Eigenschaften

IUPAC Name |

4-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVDLVIYBANTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659613 | |

| Record name | 4-(Furan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-3-yl)benzoic acid | |

CAS RN |

890715-18-1 | |

| Record name | 4-(Furan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

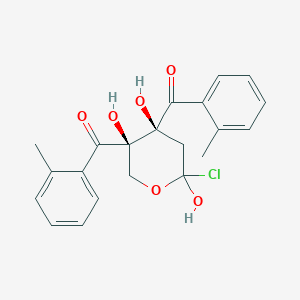

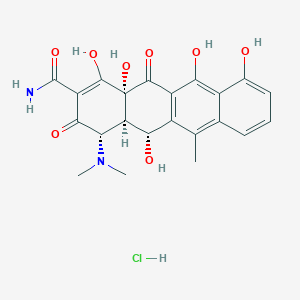

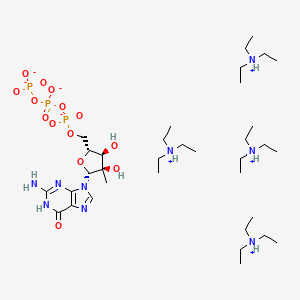

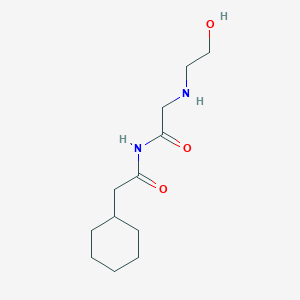

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)

![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)